molecular formula C14H18O B2808910 [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287275-15-2

[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2808910
CAS No.: 2287275-15-2
M. Wt: 202.297
InChI Key: WGPVCZVPJGHESJ-UHFFFAOYSA-N
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Description

[3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol is an organic compound characterized by a bicyclo[111]pentane core structure with a 3-ethylphenyl substituent and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol typically involves the formation of the bicyclo[11One common approach is the metal-free homolytic aromatic alkylation of benzene, which facilitates the formation of the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the aromatic ring can produce a variety of substituted aromatic compounds.

Scientific Research Applications

[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol include other bicyclo[1.1.1]pentane derivatives with different substituents, such as:

  • [3-Phenyl-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Uniqueness

The uniqueness of [3-(3-Ethylphenyl)-1-bicyclo[111]pentanyl]methanol lies in its specific substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-11-4-3-5-12(6-11)14-7-13(8-14,9-14)10-15/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVCZVPJGHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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